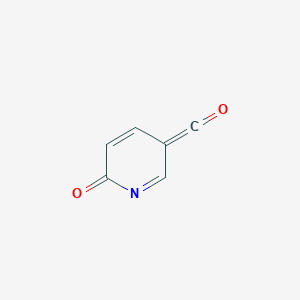
CID 77519955
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 77519955” is known as 1,8-diazabicyclo[5.4.0]undec-7-ene. It belongs to the class of amidine compounds and is widely used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .
准备方法
Synthetic Routes and Reaction Conditions
1,8-diazabicyclo[5.4.0]undec-7-ene is typically synthesized through the reaction of adipaldehyde with 1,3-diaminopropane. The reaction involves the formation of a bicyclic structure through a series of condensation and cyclization steps .
Industrial Production Methods
Commercially, 1,8-diazabicyclo[5.4.0]undec-7-ene is produced synthetically. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .
化学反应分析
Types of Reactions
1,8-diazabicyclo[5.4.0]undec-7-ene undergoes various types of reactions, including:
Dehydrohalogenation: It is used to remove halogens from organic compounds.
Catalysis: It acts as a catalyst in various organic reactions, including polymerization and curing of epoxy resins.
Common Reagents and Conditions
Dehydrohalogenation: Common reagents include halogenated organic compounds, and the reaction is typically carried out under basic conditions.
Catalysis: It is used in conjunction with other reagents such as trimethylbenzene for the separation of fullerenes.
Major Products Formed
Dehydrohalogenation: The major products are alkenes formed by the elimination of halogens.
Catalysis: The products vary depending on the specific reaction but often include polymers and cured resins.
科学研究应用
1,8-diazabicyclo[5.4.0]undec-7-ene has a wide range of applications in scientific research:
Chemistry: It is used as a base and a ligand in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a curing agent for epoxy resins and polyurethane, and in the separation of fullerenes.
作用机制
1,8-diazabicyclo[5.4.0]undec-7-ene exerts its effects primarily through its basicity and ability to act as a ligand. It protonates at the imine nitrogen, and Lewis acids attach to the same nitrogen. This dual functionality allows it to act as a catalyst and a complexing agent in various reactions .
相似化合物的比较
Similar Compounds
1,5-diazabicyclo[4.3.0]non-5-ene: Another amidine compound used in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: An organosilicon compound used to activate ketones and aldehydes.
Uniqueness
1,8-diazabicyclo[5.4.0]undec-7-ene is unique due to its high basicity and non-nucleophilic nature, making it an excellent catalyst and ligand in various organic reactions. Its ability to act as both a base and a ligand sets it apart from other similar compounds .
属性
分子式 |
C6H3NO2 |
|---|---|
分子量 |
121.09 g/mol |
InChI |
InChI=1S/C6H3NO2/c8-4-5-1-2-6(9)7-3-5/h1-3H |
InChI 键 |
WOGZVBWJGJPSOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N=CC1=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


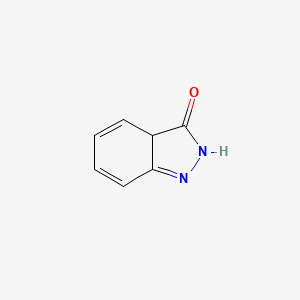
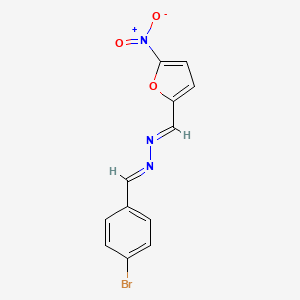
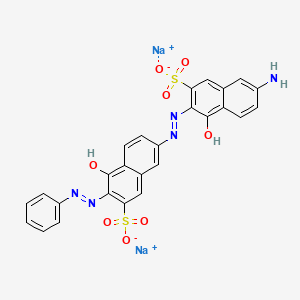
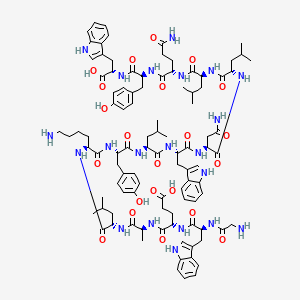
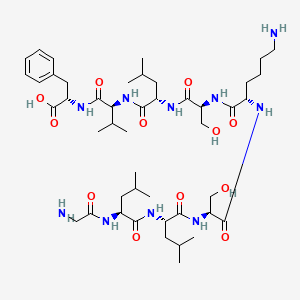
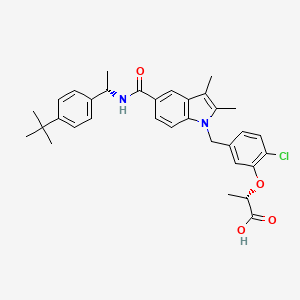
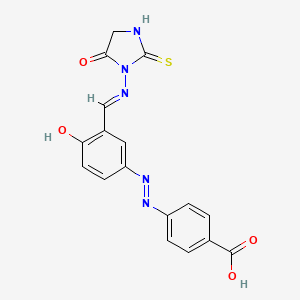
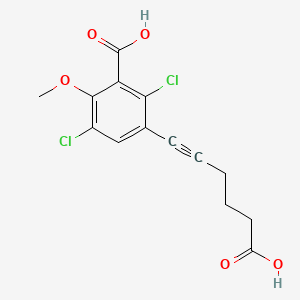
![3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12363562.png)
![4,4,4-trifluoro-N-[(2S)-1-[[(6S)-9-methoxy-3,3-dimethyl-5-oxo-2,6-dihydro-1H-pyrrolo[1,2-a][1]benzazepin-6-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B12363570.png)
![(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12363576.png)
![2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363579.png)

![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
